N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMPG, is a small molecule that has gained attention in the scientific community due to its potential for use in drug development. DMPG is a glycine derivative and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In animal models, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency compared to other inhibitors of these enzymes. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use as a drug for the treatment of inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide and its effects on various biological processes. Finally, more research is needed to establish the safety and efficacy of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in humans.
Synthesis Methods
The synthesis of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide was first described by K. Sato et al. in 1992. The method involves the reaction of N-phenylglycine with N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride and phenylsulfonyl chloride. The resulting product is N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in drug development. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17(22(20,21)15-11-7-4-8-12-15)13-16(19)18(2)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLWVFLKDSPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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